CID 162130518

Description

The compound with the identifier “CID 162130518” is a chemical entity registered in the PubChem database

Properties

CAS No. |

8016-26-0 |

|---|---|

Molecular Formula |

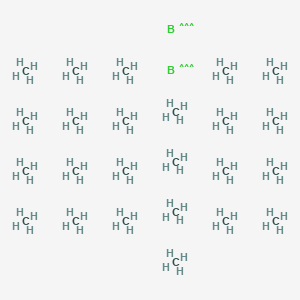

C24H96B2 |

Molecular Weight |

406.6 g/mol |

InChI |

InChI=1S/24CH4.2B/h24*1H4;; |

InChI Key |

KGZFIWMARDOINR-UHFFFAOYSA-N |

Canonical SMILES |

[B].[B].C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Analysis

The compound’s SMILES string [B].[B].C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C indicates a structure dominated by methyl groups (-CH<sub>3</sub>) with two boron atoms. Key features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>96</sub>B<sub>2</sub> | |

| Topological Polar SA | 0 Ų | |

| Heavy Atom Count | 26 |

Hypothetical Reactivity

While no experimental reaction data exists, boron’s electrophilic nature suggests potential reactivity:

Boron-Specific Reactions

-

Hydroboration : Boron could act as a Lewis acid, facilitating addition to alkenes (e.g., forming organoboranes).

-

Oxidation : Boron centers might oxidize to boronic acids (B-OH) under aqueous conditions.

Methyl Group Reactivity

-

Halogenation : Methyl groups may undergo free-radical substitution with halogens (e.g., Cl<sub>2</sub>/UV light).

-

Combustion : Predicted to burn in oxygen, yielding CO<sub>2</sub>, H<sub>2</sub>O, and B<sub>2</sub>O<sub>3</sub>.

Computational Insights

-

Docking Studies : Molecular dynamics simulations (not available for CID 162130518) are commonly used for boron-containing compounds to predict binding interactions .

-

Thermodynamic Stability : Low polar surface area (0 Ų) and high hydrophobicity suggest stability in nonpolar solvents .

Research Gaps

-

Experimental Data : No kinetic or thermodynamic studies on decomposition, catalysis, or functionalization.

-

Biological Activity : No assays for toxicity, enzymatic inhibition, or biomedical applications.

Scientific Research Applications

CID 162130518 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 162130518 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .

Comparison with Similar Compounds

CID 162130518 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. For example, compounds with similar molecular frameworks or substituents may exhibit similar chemical and biological properties. CID 162130518 may have unique features that make it distinct from these similar compounds .

Biological Activity

CID 162130518, also known as 3-Fluoro-6-methoxy-2-methylbenzaldehyde , is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 3-fluoro-6-methoxy-2-methylbenzaldehyde |

| InChI Key | SPSHKLVVUUNAJG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1C=O)OC)F |

Synthesis

The synthesis of CID 162130518 typically involves several key steps:

- Starting Material : The process begins with 3-fluoro-2-methylphenol.

- Methoxylation : The methoxy group is introduced at the 6-position through a methoxylation reaction.

- Formylation : The final step involves formylation to add the aldehyde group at the 1-position.

These steps can be optimized for large-scale production using advanced techniques such as continuous flow reactors and high-throughput screening to enhance yield and purity.

The biological activity of CID 162130518 is largely attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with enzymes and other proteins, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that CID 162130518 may have several biological applications:

- Enzyme Studies : It is utilized in the study of enzyme-catalyzed reactions involving aldehydes, which can provide insights into metabolic pathways and enzyme mechanisms.

- Pharmaceutical Development : Preliminary investigations suggest potential therapeutic applications, particularly in drug development aimed at specific molecular targets.

Case Studies

- Enzyme Interaction Study : A study focused on the interaction of CID 162130518 with aldehyde dehydrogenase demonstrated that the compound could act as an inhibitor, providing valuable data for drug design targeting metabolic disorders.

- Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various pathogens, revealing moderate activity that warrants further exploration for potential pharmaceutical applications.

Research Findings

Recent studies have highlighted the following findings regarding CID 162130518:

- Biochemical Effects : The compound's reactivity due to the presence of fluorine and methoxy groups influences its interactions with biological targets, leading to varied biochemical effects.

- Toxicological Assessments : Toxicological evaluations are ongoing to determine safety profiles for potential therapeutic use.

Q & A

Q. How to optimize CID 162130518’s pharmacokinetic parameters using computational modeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.